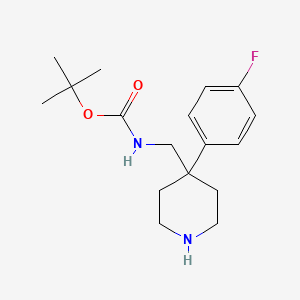

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate is a carbamate-protected amine featuring a piperidine ring substituted with a 4-fluorophenyl group at the 4-position and a tert-butoxycarbonyl (Boc) group on the methylene side chain. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors. For example, it has been utilized in the development of selective allosteric inhibitors targeting Plasmodium falciparum enzymes, demonstrating its relevance in antimalarial drug discovery . Additionally, derivatives of this compound have shown promise as inhibitors of type II NADH-dehydrogenase, highlighting its versatility in targeting diverse biological pathways .

The Boc group enhances solubility and stability during synthetic processes, while the 4-fluorophenyl moiety contributes to binding affinity in enzyme active sites. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as evidenced by protocols using 4-fluorophenylboronic acid under Suzuki–Miyaura conditions .

Properties

IUPAC Name |

tert-butyl N-[[4-(4-fluorophenyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-4-6-14(18)7-5-13/h4-7,19H,8-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXPLRDZOFGQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with 4-(4-fluorophenyl)piperidine in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical properties of tert-butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate. The compound has the following characteristics:

- Molecular Formula : C18H27FN2O2

- Molecular Weight : 322.42 g/mol

- CAS Number : 1707580-64-0

- Density : 1.081 g/cm³ (predicted)

- Boiling Point : 419.8 °C (predicted)

Neurological Disorders

One of the most promising applications of this compound lies in its potential use for treating neurological disorders such as Alzheimer's disease. Research indicates that compounds similar to this one can act as inhibitors of amyloid beta aggregation, a hallmark of Alzheimer's pathology.

Case Study: Amyloid Beta Inhibition

A study explored the effects of related compounds on astrocytes stimulated with amyloid beta . The findings suggested that certain derivatives could reduce oxidative stress markers and improve cell viability in vitro, indicating a protective effect against neurodegeneration . This suggests that this compound may exhibit similar neuroprotective properties.

Cancer Treatment

The compound's structural features also make it a candidate for cancer therapy. The incorporation of fluorine into organic molecules has been shown to enhance the potency and selectivity of anticancer agents.

Chemical Building Block in Drug Development

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its ability to modify biological activity through structural changes allows chemists to design new drugs with enhanced efficacy.

Synthetic Applications

The compound can be utilized in synthesizing more complex molecules through various reactions, including:

- Amide Formation : Reacting with carboxylic acids to form amides, which are crucial in drug design.

- N-Alkylation : Modifying the piperidine ring for improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of tert-butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate vary in substituents, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties.

Substituent Variations on the Aromatic Ring

Replacing the 4-fluorophenyl group with other electron-withdrawing or bulky substituents modulates target selectivity and potency:

Key Insight : Fluorine and trifluoromethyl groups enhance metabolic stability and binding affinity, while hydroxymethyl groups improve solubility .

Heterocyclic Core Modifications

Replacing the piperidine ring with pyrrolidine or bipiperidine systems alters conformational flexibility and target engagement:

Pyrrolidine analogs (e.g., ) offer reduced steric hindrance, favoring interactions with flat binding pockets.

Functional Group Additions

Incorporation of thiazine or pyrimidine rings expands pharmacological profiles:

Key Insight: Thiazine-containing derivatives (e.g., ) show potent BACE1 inhibition, while pyrimidine-quinoline hybrids (e.g., ) target mitochondrial enzymes in parasites.

Physicochemical and Pharmacokinetic Properties

Biological Activity

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate (CAS No. 1707580-64-0) is a synthetic compound belonging to the carbamate class, characterized by a tert-butyl group, a piperidine ring, and a fluorophenyl moiety. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 294.36 g/mol. The compound features a piperidine ring that is crucial for its biological interactions, and the fluorophenyl group may enhance its pharmacological properties through electronic effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antibacterial Activity : Preliminary studies suggest that this compound could possess antibacterial properties, possibly by disrupting the bacterial cytoplasmic membrane, leading to membrane potential dissipation .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms, which is common among carbamate derivatives.

- Modulation of Cell Signaling : There is evidence that it may influence cellular signaling pathways, possibly affecting gene expression and protein interactions .

Antimicrobial Studies

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies in Cancer Research

Recent investigations into the anticancer potential of this compound have highlighted its role as a small molecule inhibitor in targeting programmed cell death protein 1 (PD-1)/programmed cell death ligand 1 (PD-L1) interactions. This pathway is critical in cancer immunotherapy, where blocking PD-L1 can enhance T-cell responses against tumors.

One study evaluated the compound's efficacy in preclinical models of cancer. The results demonstrated that treatment with this compound led to reduced tumor growth and improved survival rates in mice bearing PD-L1 expressing tumors .

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate , this compound shows distinct advantages in terms of potency and selectivity for specific biological targets.

| Compound | Biological Activity | Potency |

|---|---|---|

| This compound | Antimicrobial, PD-L1 inhibitor | High |

| tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Targeted protein degradation | Moderate |

This comparative analysis underscores the potential of this compound as a versatile scaffold for drug development .

Future Directions

Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is essential. Ongoing studies aim to elucidate its mechanism of action at the molecular level and explore its therapeutic applications in infectious diseases and cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.